4-Fluorobicyclo[2.2.2]octan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluorobicyclo[2.2.2]octan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-7-1-4-8(10,5-2-7)6-3-7/h1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPHMWMHKQUAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling of 4-Fluorobicyclo[2.2.2]octan-1-amine: A Technical Guide for Medicinal Chemistry
An in-depth technical guide on the physicochemical properties of 4-Fluorobicyclo[2.2.2]octan-1-amine , designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
This compound (CAS: 78385-91-8) represents a specialized scaffold in modern drug design, serving as a saturated, rigidified bioisostere for para-substituted anilines or aliphatic bridgehead amines.[1] Its value lies in the strategic incorporation of fluorine at the
This guide provides a comprehensive analysis of its physicochemical behavior, focusing on the through-cage inductive effects , lipophilicity modulation, and experimental protocols for validation.[1]
Molecular Architecture & Electronic Properties[1]
Structural Dynamics
The molecule features a bicyclo[2.2.2]octane cage, a
-
Bridgehead Distance: The fixed distance (~2.6 Å across the cage interior) prevents conformational collapse, making it an ideal "molecular ruler" for probing receptor depth.[1]
-
Fluorine Orientation: The C-F bond is antipodal to the C-N bond. This alignment maximizes the transmission of electronic effects through the
-framework.
The "Through-Cage" Inductive Effect
Unlike aromatic systems where resonance (
-
Mechanism: The highly electronegative fluorine atom pulls electron density through the
-bond skeleton ( ) and through the cage cavity (Field Effect).[1] -
Impact on Basicity: This withdrawal destabilizes the ammonium cation (
), thereby increasing the acidity of the conjugate acid and lowering the of the amine compared to the non-fluorinated parent.[1]
Diagram 1: Electronic Transmission in the Bicyclo[2.2.2] System
Caption: Visualization of the through-bond inductive withdrawal lowering the basicity of the distal amine.
Physicochemical Profile
The following data synthesizes experimental trends from analogous quinuclidine systems and predictive models for the specific 4-fluoro derivative.
| Property | Value / Range | Context & Significance |
| Molecular Formula | MW: 143.20 g/mol | |
| 8.6 – 9.0 (Est.)[1] | Significantly lower than the parent bicyclo[2.2.2]octan-1-amine ( | |
| LogP (Lipophilicity) | 1.2 ± 0.2 | Slightly more lipophilic than the parent (LogP ~1.[1]1) due to the hydrophobicity of the fluorine atom, partially offset by the C-F bond polarity.[1] |
| LogD | ~0.5 – 0.9 | The effective distribution coefficient is optimized. Unlike the parent (mostly ionized at pH 7.4), the 4-fluoro analog has a higher neutral fraction.[1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Attributed entirely to the primary amine; Fluorine does not contribute to TPSA but modulates H-bond acidity.[1] |
| H-Bond Donor/Acceptor | 1 Donor / 2 Acceptors | The amine is a donor/acceptor; Fluorine is a weak acceptor (organic fluorine is generally a poor H-bond acceptor).[1] |
Scientific Insight: The Modulation
The drop in
Experimental Characterization Protocols
To validate these properties in a drug discovery campaign, the following standardized protocols are recommended.
Potentiometric Determination
Rationale: Potentiometry is preferred over UV-metric methods for this molecule as it lacks a strong chromophore near the ionization center.[1]
Protocol:
-
Preparation: Dissolve 3-5 mg of the amine hydrochloride salt in 20 mL of degassed water/methanol (if solubility is limited, though the salt is water-soluble).
-
Titrant: Standardized 0.1 M KOH (carbonate-free).
-
Execution: Perform titration at
under inert ( ) atmosphere to prevent absorption. -
Data Processing: Use the Bjerrum difference plot method. The point of semi-neutralization (where
) corresponds to the .[1] -
Validation: Calibrate the electrode using a standard with a similar
(e.g., Tris buffer or 4-aminopyridine).[1]
LogP/LogD Measurement (Shake-Flask Method)
Rationale: While HPLC methods are faster, the shake-flask method remains the gold standard for validating calculated LogP values for novel scaffolds.[1]
Protocol:
-
Phases: 1-Octanol (water-saturated) and Phosphate Buffer (pH 7.4, octanol-saturated).
-
Equilibration: Dissolve the compound in the aqueous phase (pre-quantified by HPLC-UV or LC-MS).
-
Partitioning: Mix with octanol in a 1:1 ratio. Shake vigorously for 60 minutes at
, then centrifuge to separate phases. -
Quantification: Analyze both phases.
-
Correction: To find intrinsic LogP (neutral species), perform the assay at pH 11.0 (where the amine is >99% neutral).
Diagram 2: Characterization Workflow
Caption: Integrated workflow for validating the physicochemical baseline of the scaffold.
Bioisosteric Applications & Safety
-
Metabolic Stability: The bridgehead C-H bonds in bicyclo[2.2.2]octane are susceptible to oxidative metabolism (P450 hydroxylation).[1] Substitution with Fluorine at
blocks this "soft spot," significantly enhancing metabolic half-life ( ).[1] -
Permeability: By lowering the
from ~11 to ~9, the 4-fluoro analog exists in a higher equilibrium concentration of the neutral species at physiological pH, facilitating passive diffusion across the blood-brain barrier (BBB) or gut wall.[1]
References
-
Grob, C. A., & Schlageter, M. G. (1976).[1] The inductive effect of the fluorine atom in the bicyclo[2.2.2]octane system. Helvetica Chimica Acta, 59(1), 264–276.[1] Link (Foundational work on inductive effects in this scaffold).[1]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link (Review of fluorine's role in pKa modulation).[1]
-
PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. Link (Source for computed molecular descriptors).[1]
-
Wiberg, K. B. (1996). Bicyclo[2.2.2]octane derivatives: Structure and acidity. Journal of Organic Chemistry, 61(16), 5449-5455.[1] (Structural analysis of the cage system).
Sources
An In-depth Technical Guide to the Contrasting Basicities of 4-Fluorobicyclo[2.2.2]octan-1-amine and Bicyclo[2.2.2]octan-1-amine
Abstract
The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, three-dimensional structure of significant interest in medicinal chemistry, often serving as a non-aromatic bioisostere for phenyl rings. Understanding the influence of substituents on the physicochemical properties of the BCO core is paramount for rational drug design. This technical guide provides an in-depth analysis of the acid-base chemistry of two key BCO derivatives: bicyclo[2.2.2]octan-1-amine and 4-fluorobicyclo[2.2.2]octan-1-amine. We explore the fundamental principles governing their respective pKa values, dissecting the roles of through-bond inductive effects versus through-space field effects. By examining experimental data and established chemical principles, this guide elucidates why the introduction of a fluorine atom at the C4 position, despite its distance from the C1 amino group, significantly alters the amine's basicity. This analysis is supplemented with a detailed experimental protocol for pKa determination via potentiometric titration, providing researchers with the tools to verify and expand upon these findings.
Introduction: The Bicyclo[2.2.2]octane Scaffold and the Question of Basicity
The bicyclo[2.2.2]octane (BCO) framework provides a unique, conformationally locked system ideal for studying electronic effects in the absence of resonance.[1] Its rigid structure ensures a fixed distance and orientation between substituents, making it a classic model for dissecting the mechanisms of substituent effects.[1][2] In drug development, modifying the basicity (quantified by the pKa of the conjugate acid) of an amine functional group is a critical strategy for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The protonation state of an amine at physiological pH (typically ~7.4) dictates its solubility, membrane permeability, and interaction with biological targets.
This guide focuses on a compelling case study: the comparison of basicity between bicyclo[2.2.2]octan-1-amine (the parent compound) and this compound. The introduction of a highly electronegative fluorine atom at the C4 position, directly opposite the C1 amino group across the molecular cage, raises a fundamental question: By what mechanism, and to what extent, does this distant substituent influence the availability of the nitrogen's lone pair for protonation? Answering this requires a nuanced understanding of electronic effects that operate not just through the sigma bond framework but also directly through the space within the molecule's cavity.[2][3]
Fundamentals of Amine Basicity and pKa
The basicity of an amine (R-NH₂) is its ability to accept a proton (H⁺). This equilibrium is described by the dissociation of its conjugate acid (R-NH₃⁺), and the equilibrium constant is expressed as the pKa.
R-NH₃⁺ + H₂O ⇌ R-NH₂ + H₃O⁺
A lower pKa value signifies a stronger conjugate acid, which means the corresponding amine is a weaker base . Conversely, a higher pKa indicates a weaker conjugate acid and thus a stronger base . The stability of the lone pair on the nitrogen atom is the primary determinant of basicity. Factors that localize and destabilize the lone pair, such as electron-donating groups, increase basicity.[4] Conversely, factors that delocalize or stabilize the lone pair, such as electron-withdrawing groups, decrease basicity.[5][6]
Key factors influencing amine basicity include:
-
Inductive Effects: The polarization of sigma (σ) bonds due to differences in electronegativity, which can either donate or withdraw electron density from the nitrogen atom.[6]
-
Field Effects: Electrostatic interactions that operate through space, independent of the bonding network, where dipoles created by substituents can influence the charge density at a remote reaction center.[2][3]
-
Hybridization: The basicity of nitrogen decreases as the s-character of its orbital increases (sp³ > sp² > sp).[5][7] For the amines discussed here, the nitrogen is sp³ hybridized.
-
Solvation: The stabilization of the protonated form (the conjugate acid) by solvent molecules.
Comparative Analysis: The Impact of C4 Fluorination
Let's examine the structures and experimentally observed pKa values of our two compounds of interest.
| Compound | Structure | pKa of Conjugate Acid |
| Bicyclo[2.2.2]octan-1-amine | ![]() | ~10.6 - 10.8¹ |
| This compound | ![]() | 7.13[8] |
¹Exact experimental values vary slightly in the literature; this range is representative for quinuclidine and similar BCO amines.
The data clearly shows that the introduction of a single fluorine atom at the C4 position results in a dramatic decrease in the pKa value by more than three units. This signifies that This compound is a significantly weaker base than its non-fluorinated counterpart. This profound change in basicity is attributable to the powerful electron-withdrawing nature of the fluorine atom. The critical question is how this effect is transmitted to the nitrogen atom across the cage.
Mechanistic Dissection: Through-Bond vs. Through-Space Effects
In the rigid BCO system, two primary mechanisms can explain the long-range effect of the fluorine substituent.
The inductive effect is the transmission of charge through a chain of atoms via the polarization of their σ-bonds.[6] In our case, the highly electronegative fluorine atom pulls electron density from C4. This creates a partial positive charge on C4, which in turn pulls density from the adjacent carbons, and so on, propagating through the three separate sigma-bond pathways to the bridgehead C1 and finally to the nitrogen atom.
While this effect is certainly present, its strength diminishes rapidly with distance. The transmission across four sigma bonds is expected to be significantly attenuated.
The field effect is a purely electrostatic phenomenon that operates through space or a solvent medium, not through chemical bonds.[2][3] The C-F bond possesses a strong dipole moment, with the fluorine atom being the negative pole and the carbon atom the positive pole. This dipole generates an electric field that projects directly through the cavity of the BCO cage. The nitrogen's lone pair of electrons, situated directly in the path of this electric field, is electrostatically stabilized. This stabilization makes the lone pair less available to accept a proton, thereby decreasing the basicity of the amine.[3]
Given the rigid geometry of the BCO system which perfectly aligns the C-F dipole with the nitrogen lone pair, and the substantial drop in pKa, it is widely accepted that the through-space field effect is the dominant contributor to the reduced basicity of this compound.[2][9]
Experimental Protocol: pKa Determination by Potentiometric Titration
The claims made in this guide can be verified experimentally. Potentiometric titration is a robust and widely used method for determining the pKa of amines.[10][11]
Objective: To determine the pKa of an amine hydrochloride salt by titrating it with a standardized strong base and monitoring the pH.
Materials:
-
Bicyclo[2.2.2]octan-1-amine hydrochloride or this compound hydrochloride
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized, CO₂-free water
-
pH buffer solutions (e.g., pH 4.01, 7.00, 10.01)
Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Class A 25 mL or 50 mL burette
-
100 mL beaker
-
Analytical balance
Step-by-Step Methodology:
-
Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh approximately 0.5 mmol of the amine hydrochloride salt into the 100 mL beaker. Dissolve the sample in 50 mL of deionized water.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the path of the stir bar.
-
Data Acquisition:
-
Record the initial pH of the solution.
-
Begin adding the 0.1 M NaOH titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to get more data points in this region.
-
Continue the titration well past the equivalence point until the pH begins to plateau again.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative of the curve (ΔpH/ΔV).
-
The pKa is equal to the pH at the half-equivalence point (Veq / 2). Read the pH value from your data or the graph corresponding to a titrant volume of Veq / 2.
-
Implications for Drug Design
The dramatic effect of the 4-fluoro substituent provides a powerful lesson for medicinal chemists.
-
Fine-Tuning Basicity: Introducing fluorine on a rigid scaffold allows for precise and substantial modulation of amine pKa without significantly altering the molecular shape (steric profile).
-
Improving Cell Permeability: By lowering the pKa, the proportion of the neutral, uncharged form of the amine is increased at physiological pH. This can enhance passive diffusion across biological membranes, improving oral bioavailability.
-
Avoiding Off-Target Effects: Modulating basicity can reduce unwanted interactions, such as binding to hERG channels or causing lysosomal trapping, which are often associated with highly basic compounds.
Conclusion
The comparison between bicyclo[2.2.2]octan-1-amine and its 4-fluoro derivative offers a classic and unambiguous illustration of substituent effects within a rigid molecular framework. The significant decrease in basicity upon fluorination is predominantly attributed to a through-space field effect, where the C-F bond dipole electrostatically stabilizes the nitrogen's lone pair, making it less available for protonation. This understanding is not merely academic; it provides a rational basis for the strategic use of fluorine in drug design to modulate physicochemical properties, ultimately leading to safer and more effective therapeutic agents. The provided experimental workflow for potentiometric titration empowers researchers to quantify these effects and apply these principles in their own discovery programs.
References
-
Alder, R. W. (1989). Strain effects on amine basicities. Chemical Reviews, 89(5), 1215–1223. Available at: [Link]
-
Avdeef, A., & Tsinman, K. (2007). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
-
Filo. (2026). Elaborate the full information on the field effect in organic reaction type? Available at: [Link]
- Kříž, Z., & Fiedler, P. (1973). Inductive and field effects in bicyclic systems.
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Available at: [Link]
-
Sadlej-Sosnowska, N. (2007). Most of the field/inductive substituent effect works through the bonds. ResearchGate. Available at: [Link]
-
Sokalski, W. A., et al. (2017). Inductive or Field Substituent Effect? Quantum Chemical Modeling of Interactions in 1-Monosubstituted Bicyclooctane Derivatives. ACS Omega. Available at: [Link]
-
Tummanapelli, A. K., & Vasudevan, S. (2014). Dissociation constants of weak acids from ab initio molecular dynamics using metadynamics: influence of the inductive effect and hydrogen bonding on pKa values. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Field effect (chemistry). Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Inductive effect. Retrieved February 15, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elaborate the full information on the field effect in organic reaction ty.. [askfilo.com]
- 3. Field effect (chemistry) - Wikipedia [en.wikipedia.org]
- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Inductive effect - Wikipedia [en.wikipedia.org]
- 7. Basicity of Amines - Chad's Prep® [chadsprep.com]
- 8. dempochem.com [dempochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Whitepaper: 4-Fluorobicyclo[2.2.2]octan-1-amine as a Phenyl Ring Bioisostere: A Technical Guide to "Escaping Flatland" in Drug Design
Abstract
The para-substituted phenyl ring is a ubiquitous scaffold in medicinal chemistry, yet its inherent aromaticity and planarity frequently contribute to suboptimal physicochemical and pharmacokinetic profiles, including poor solubility and high metabolic turnover. Saturated, three-dimensional bioisosteres offer a compelling strategy to mitigate these liabilities. This technical guide provides an in-depth exploration of 4-fluorobicyclo[2.2.2]octan-1-amine, a functionalized bicyclo[2.2.2]octane (BCO) derivative, as a superior bioisosteric replacement for the p-phenyl ring. We will dissect the strategic rationale for its design, detailing how the rigid 3D framework improves key drug-like properties. This guide provides detailed synthetic considerations, comparative physicochemical data, and a discussion of the nuanced roles of the fluoro and amino substituents in modulating molecular behavior.
The Challenge of Aromaticity: Why Replace the Phenyl Ring?
For decades, the phenyl ring has been a cornerstone of drug design, valued for its rigid structure and ability to engage in hydrophobic and π-stacking interactions. However, the very properties that make it useful also present significant challenges in modern drug development. The high prevalence of aromatic rings in drug candidates often leads to a phenomenon termed "flatland," characterized by molecules with low sp3-hybridized carbon content (Fsp3).[1] This planarity is frequently associated with:
-
Poor Aqueous Solubility: The flat, hydrophobic surfaces of aromatic rings promote strong crystal lattice packing (π-stacking), which can increase the melting point and decrease solubility.[1]
-
Metabolic Instability: Phenyl rings are prime targets for oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to the formation of phenols and quinones that can be rapidly cleared or, in some cases, form reactive metabolites.[2]
-
Promiscuous Target Binding: The non-specific hydrophobic interactions of planar aromatic systems can lead to off-target binding, potentially causing toxicity.[1]
The strategy of replacing aromatic rings with saturated bioisosteres is a powerful approach to "escape from flatland," aiming to improve the overall developability of a drug candidate while preserving or enhancing its biological activity.[3]
The Bicyclo[2.2.2]octane (BCO) Scaffold: A 3D Mimic
The bicyclo[2.2.2]octane (BCO) core is an excellent non-classical bioisostere for the para-substituted phenyl ring.[1][4] Its rigid, cage-like structure effectively mimics the geometry and exit vectors of a 1,4-disubstituted benzene ring, providing a spatially correct scaffold for substituents.
Caption: Structural mimicry of a p-phenyl ring by the BCO scaffold.
The primary advantages of replacing a phenyl ring with a BCO core include:
-
Increased Fsp3 Character: By definition, the BCO core is fully saturated (Fsp3 = 1.0), which disrupts planarity and often improves solubility and reduces non-specific binding.[1]
-
Enhanced Metabolic Stability: The absence of aromatic C-H bonds eliminates the primary route of oxidative metabolism, often leading to a longer half-life and reduced clearance.[5][6]
-
Maintained Geometry: The distance between the bridgehead carbons (C1 and C4) in BCO is approximately 2.6 Å, which is very similar to the 2.8 Å distance between the para positions of a phenyl ring, ensuring that the appended pharmacophoric elements are held in a similar spatial orientation.[1]
However, the parent BCO scaffold is highly lipophilic, which can sometimes counteract the solubility gains from increased Fsp3 character.[5] This necessitates the introduction of strategic functionalization to modulate physicochemical properties.
Strategic Functionalization: The Role of Fluorine and Amine Groups
This compound is a purpose-built building block that leverages the benefits of the BCO core while mitigating its inherent lipophilicity.
-
The 1-Amine Group: This functional group serves as the primary attachment point or "exit vector," allowing the BCO core to be readily incorporated into a lead molecule via standard amide coupling or other chemistries. Its basicity also offers a handle for salt formation, which can dramatically improve aqueous solubility.
-
The 4-Fluoro Group: The introduction of a fluorine atom at the opposite bridgehead is a critical design element. Fluorine is a small, highly electronegative atom that exerts a powerful inductive effect. In this context, it can:
-
Modulate Basicity (pKa): The electron-withdrawing nature of the fluorine atom lowers the pKa of the distal 1-amine group. This can be crucial for optimizing the ionization state of the molecule at physiological pH, impacting cell permeability and target engagement.
-
Block Potential Metabolism: While the BCO core itself is robust, adjacent alkyl groups can still be susceptible to oxidation. A fluorine atom can act as a "metabolic shield," blocking potential sites of metabolism.[7]
-
Enhance Binding Interactions: In some cases, fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein binding pocket), enhancing potency.
-
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The true value of a bioisosteric replacement is demonstrated through quantitative data. Replacing a phenyl ring with the 4-F-BCO-amine scaffold systematically improves key drug-like properties.
| Property | Phenyl Analogue | BCO Analogue | 4-F-BCO-Amine Analogue | Rationale for Improvement |
| Fsp3 | 0 | 1.0 | 1.0 | Replacement of sp2 carbons with sp3 carbons.[1] |
| cLogP | 2.5 | 3.2 | 2.8 | BCO is more lipophilic than phenyl, but the polar F and NH2 groups reduce the cLogP.[5] |
| Aqueous Solubility | Low | Low-Moderate | Moderate-High | Increased Fsp3 disrupts crystal packing; polar groups enhance water interaction.[5][8][9] |
| Metabolic Stability (Microsomal T½) | Low (e.g., 15 min) | High (e.g., >120 min) | High (e.g., >120 min) | Elimination of aromatic ring prevents CYP450-mediated oxidation.[2][5][6] |
| hERG Inhibition | Potential Risk | Lower Risk | Lower Risk | Reduced aromaticity and planarity often decrease hERG liability.[1] |
Table values are illustrative, based on general trends reported in the literature.
Synthesis and Experimental Protocols
The synthesis of functionalized BCOs has become increasingly tractable, enabling their use in drug discovery programs. Bridgehead functionalization, once a significant challenge, can now be achieved through established multi-step sequences.[10]
Caption: High-level synthetic workflow for 4-F-BCO-Amine.
Protocol: Synthesis of this compound (Illustrative)
This protocol is a conceptual outline based on established chemical transformations and is intended for illustrative purposes.
-
Step 1: Bridgehead Bromination. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is subjected to a double Barton-Hunsdiecker reaction using N-bromosuccinimide and a catalytic amount of AIBN under photochemical conditions to yield 1,4-dibromobicyclo[2.2.2]octane.
-
Step 2: Selective Azide Introduction. The dibromo intermediate is treated with one equivalent of sodium azide (NaN3) in a polar aprotic solvent like DMF. The reaction is carefully controlled to favor monosubstitution, yielding 1-azido-4-bromobicyclo[2.2.2]octane. The product is purified via column chromatography.
-
Step 3: Nucleophilic Fluorination. The bromo-azide intermediate is then subjected to nucleophilic fluorination. This is a critical step and may require elevated temperatures and a suitable fluoride source, such as spray-dried potassium fluoride with a phase-transfer catalyst (e.g., Kryptofix 222) or silver(I) fluoride (AgF). This step yields 1-azido-4-fluorobicyclo[2.2.2]octane.
-
Step 4: Reduction of the Azide. The resulting fluoro-azide is reduced to the target primary amine. Standard conditions, such as catalytic hydrogenation (H2, Pd/C) or treatment with triphenylphosphine followed by hydrolysis (Staudinger reduction), are employed to cleanly convert the azide to the amine without affecting the C-F bond.
-
Step 5: Purification. The final product, this compound, is purified by crystallization of its hydrochloride or trifluoroacetate salt to yield a stable, solid material suitable for use in further synthetic steps.
Self-Validation: Each step of this proposed synthesis utilizes well-documented and reliable chemical transformations. The progress and purity at each stage would be monitored by standard analytical techniques (TLC, GC-MS, NMR) to ensure the integrity of the intermediates and the final product.
Application in Drug Design: A Case Study Perspective
The utility of the BCO scaffold has been demonstrated in several advanced drug discovery programs. For instance, in the development of potent MDM2 inhibitors for cancer therapy, replacement of a benzoic acid moiety with a bicyclo[2.2.2]octane-1-carboxylic acid led to a candidate (AA-115/APG-115) with superior pharmacokinetic properties and excellent in vivo efficacy, ultimately advancing to clinical trials.[11] This case study powerfully validates the BCO core's ability to improve drug-like properties while maintaining high target potency.
The this compound building block is designed to be a next-generation tool in such optimization campaigns. It would be particularly valuable in scenarios where:
-
A para-aminophenyl group in a lead compound is a site of metabolic liability.
-
Improved solubility over a simple BCO analogue is required.
-
Modulation of the pKa of the amine is necessary to fine-tune permeability or target binding.
Conclusion and Future Outlook
This compound represents a sophisticated and highly strategic tool for medicinal chemists seeking to overcome the limitations of the traditional phenyl ring. By combining the rigid, three-dimensional geometry of the BCO scaffold with the targeted physicochemical modulation afforded by fluoro and amino groups, this building block provides a direct pathway to molecules with enhanced solubility, superior metabolic stability, and improved overall pharmacokinetic profiles. As drug discovery continues to move away from "flatland" towards more complex and developable chemical matter, the adoption of rationally designed, saturated bioisosteres like this compound will be critical for success.
References
- Levterov, V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC.
- LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
- Enamine. Saturated Bioisosteres of meta-substituted Benzene. Enamine.
- Levterov, V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Semantic Scholar.
- Levterov, V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate.
- PharmaBlock. Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. PharmaBlock.
- Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI.
- Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
- Cartwright, C., & Mesch, S. (2025). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry.
- Surendran, S., et al. (2025). Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. ResearchGate.
- Enamine. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Enamine.
- Synform. (2023). Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. Thieme.
- Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry.
- Hembre, R. T., et al. (2020). Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents.
- Weis, R., et al. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. MDPI.
- Kotha, S., & Gaikwad, V. (2022). Bicyclo[2.2.2]octane as a bioisostere for phenyl ring. ResearchGate.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 10. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 11. baranlab.org [baranlab.org]
Thermodynamic Stability & Bioisosteric Utility of Fluorinated Bicyclo[2.2.2]octanes
Executive Summary
In the "Escape from Flatland" era of medicinal chemistry, fluorinated bicyclo[2.2.2]octane (F-BCO) derivatives have emerged as superior bioisosteres for para-substituted phenyl rings and tert-butyl groups.[1] While their structural utility is well-documented, their thermodynamic stability —defined here by bond dissociation energies, lattice enthalpy, and solvation free energy—is the critical driver of their success in drug development.
This guide analyzes the thermodynamic architecture of F-BCOs, providing actionable protocols for their synthesis, stability profiling, and application in high-value pharmacophores.
The Thermodynamic Architecture of F-BCOs
The Cage Effect and Bond Dissociation Energy (BDE)
The bicyclo[2.2.2]octane core is a rigid, globular carbocycle. Unlike cyclohexane, which exists in dynamic equilibrium between chair and boat forms, BCO is conformationally locked. This rigidity confers a distinct thermodynamic profile:
-
Entropic Advantage: Upon binding to a protein target, the BCO scaffold pays a lower entropic penalty (
) compared to flexible alkyl chains or rotating phenyl rings.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Bridgehead Fluorination: The C(sp³)-F bond at the bridgehead (C1/C4) is exceptionally stable.[1]
-
Electronic Stabilization: The strong dipole of the C-F bond is stabilized by the cage structure, which prevents the "gauche effect" complications seen in flexible linear fluoroalkanes.
-
Kinetic Shielding: The bridgehead position is resistant to S_N2 attack (backside approach is blocked by the cage) and S_N1 pathways (formation of a planar carbocation is prohibited by Bredt’s rule, although radical intermediates are accessible).[1]
-
Thermodynamic Comparison:
| Parameter | Phenyl Ring | Bicyclo[2.2.2]octane (BCO) | 1-Fluoro-BCO |
| Geometry | Planar (2D) | Globular (3D) | Globular (3D) |
| C1-C4 Distance | ~2.8 Å | ~2.6 Å | ~2.6 Å |
| Hybridization | sp² | sp³ | sp³ |
| Metabolic Liability | High (Epoxidation/Hydroxylation) | Moderate (C-H Oxidation) | Low (C-F blocks oxidation) |
| Lattice Energy | High symmetry/Plastic crystal | Dipole-Dipole + Packing |
Lattice Energy and "Plastic" Phases
Non-fluorinated BCO is known to form "plastic crystals"—a mesophase where molecules rotate freely within a fixed lattice, leading to high entropies of transition.
-
Impact of Fluorine: Introducing a fluorine atom breaks the
symmetry of the parent cage. This creates a permanent dipole moment (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> D), increasing the lattice energy through dipole-dipole interactions. -
Practical Consequence: F-BCO derivatives often exhibit higher melting points and lower sublimation rates than their non-fluorinated counterparts, improving shelf-life stability for solid-state formulations.[1]
Synthetic Thermodynamics: Accessing the Cage
The formation of F-BCOs is rarely thermodynamically controlled in the sense of reversible equilibrium; it is kinetically trapped.[1] The most robust pathway utilizes Selectfluor™ mediated radical fluorination.[1]
Mechanism and Protocol
The reaction relies on the homolytic cleavage of the N-F bond in Selectfluor, transferring a fluorine atom to a bridgehead radical.
Protocol: Radical Fluorination of Bicyclo[2.2.2]octane-1-carboxylic acid
This protocol targets the decarboxylative fluorination or direct C-H fluorination depending on precursors.[1]
Reagents:
-
Substrate: Methyl bicyclo[2.2.2]octane-1-carboxylate[1]
-
Catalyst: AgNO₃ (Silver nitrate) - acts as a radical initiator via oxidative decarboxylation or H-abstraction promotion.[1]
-
Solvent: Acetonitrile/Water (1:1)[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of substrate in MeCN/H₂O (0.1 M concentration).
-
Activation: Add 0.2 eq of AgNO₃ and 2.0 eq of Selectfluor.
-
Thermal Initiation: Heat the reaction mixture to 60°C. Note: The thermodynamic driving force is the formation of the strong C-F bond (~116 kcal/mol) replacing a weaker C-H or C-C bond.
-
Quench: Cool to RT, extract with DCM.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Visualization: Synthetic Workflow
The following diagram illustrates the radical pathway, highlighting the critical stability of the bridgehead radical intermediate.
Caption: Radical fluorination pathway. The bridgehead radical is chemically accessible, but the final C-F bond is kinetically inert to further reaction.
Physicochemical Stability & Bioisosterism[4][5][6]
Lipophilicity Modulation (LogP)
Thermodynamic stability in a biological context often refers to the energy of solvation.
-
The "Polar Hydrophobic" Effect: Fluorine is hydrophobic, yet the C-F bond is polar. Replacing a phenyl ring with an F-BCO moiety typically reduces LogP (lipophilicity) while maintaining bulk.[1]
-
Data:
pKa Modulation
The thermodynamic dissociation constant (pKa) of neighboring functional groups is heavily influenced by the bridgehead fluorine via the inductive effect (
Experiment: Measuring pKa shift in 4-substituted-bicyclo[2.2.2]octane-1-carboxylic acids.
-
H-BCO-COOH: pKa
5.1ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
F-BCO-COOH: pKa
4.6ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Interpretation: The electron-withdrawing fluorine stabilizes the carboxylate anion (conjugate base), lowering the
. This is a tunable parameter for optimizing drug absorption.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Experimental Protocols: Stability Profiling
To validate the "trustworthiness" of these moieties in a drug candidate, the following assays are standard.
Metabolic Stability Assay (Microsomal Clearance)
This assay determines if the F-BCO moiety survives the thermodynamic "furnace" of liver enzymes (CYP450).[1]
-
Preparation: Prepare 10 mM stock of F-BCO derivative in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).[1]
-
Initiation: Add NADPH regenerating system. Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile (containing internal standard).
-
Analysis: LC-MS/MS. Monitor parent ion depletion.[1]
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Expectation: F-BCO derivatives should show
, indicating high metabolic stability compared to phenyl analogs liable to epoxidation.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Chemical Stability (Acid/Base Challenge)
Testing the robustness of the cage under hydrolytic conditions.
-
Acid: Dissolve compound in 0.1 N HCl (simulated gastric fluid). Incubate 24h @ 37°C.[1]
-
Base: Dissolve in 0.1 N NaOH. Incubate 24h @ 37°C.[1]
-
Validation: Analyze by HPLC. < 1% degradation confirms the thermodynamic stability of the C-F bond and the cage integrity.
Decision Framework: When to Use F-BCOs
Use the following logic flow to determine if an F-BCO is the thermodynamically and pharmacologically correct choice for your lead optimization.
Caption: Decision matrix for bioisostere selection. F-BCO is optimal for metabolic blocking in globular binding pockets.[1]
References
-
Mykhailiuk, P. K. (2019).[1][4] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839–2849.[4] Link
-
Levterov, V. V., et al. (2023).[1][5][6] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.[1][7][5][6][8] Nature Communications, 14, 5608.[6] Link[1]
-
Banks, R. E. (2007).[1] Selectfluor™ Reagent (F-TEDA-BF4).[1][2][3] Encyclopedia of Reagents for Organic Synthesis. Link[1]
-
Wong, S. S., & Westrum, E. F. (1971).[9] Enthalpies of formation of globular molecules.[9] II. Three bicyclooctanes and two bicyclononanes.[9] Journal of the American Chemical Society, 93(21), 5317–5321. Link[1]
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. SelectFluor - Enamine中国 [enamine-genez.com]
- 3. Selectfluor™ [sigmaaldrich.com]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. Bicyclo[2.2.2]octane [webbook.nist.gov]
logP and lipophilicity profile of 4-Fluorobicyclo[2.2.2]octan-1-amine
An In-Depth Technical Guide to the logP and Lipophilicity Profile of 4-Fluorobicyclo[2.2.2]octan-1-amine
Executive Summary
In the landscape of modern drug discovery, the physicochemical properties of a drug candidate are paramount to its success, governing its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1] Among these, lipophilicity stands out as a critical determinant of a molecule's ability to traverse biological membranes and interact with its target.[2] This guide provides a comprehensive technical analysis of the lipophilicity profile of this compound, a molecule featuring a rigid, three-dimensional bicyclo[2.2.2]octane (BCO) scaffold. The strategic incorporation of a fluorine atom onto this "privileged" scaffold presents a unique case study in modulating molecular properties for optimal drug performance.[3] We will delve into the theoretical underpinnings of lipophilicity, detail rigorous experimental and computational methodologies for its determination, and synthesize a complete lipophilicity profile for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The Critical Role of Lipophilicity in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry.[4] It is most commonly quantified by the partition coefficient (logP) or the distribution coefficient (logD).[5]
-
logP: Represents the ratio of the concentration of a compound in its neutral form between two immiscible phases, typically n-octanol and water, at equilibrium.[6]
-
logD: Accounts for both the ionized and non-ionized forms of a compound at a specific pH, making it more physiologically relevant for ionizable molecules like amines.[1][7]
A delicate balance of lipophilicity is essential. A molecule must be lipophilic enough to permeate the lipid core of cell membranes but hydrophilic enough to maintain adequate aqueous solubility for formulation and distribution in the bloodstream.[4][5] Excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[5] Therefore, the precise measurement and prediction of a compound's lipophilicity profile are critical early-stage activities in drug discovery to mitigate late-stage clinical failures.[1]
Deconstructing this compound: A Structural Perspective
The lipophilicity of this compound is a direct consequence of its unique structural components: the BCO core, the bridgehead amine, and the apical fluorine atom.
-
The Bicyclo[2.2.2]octane (BCO) Scaffold: This rigid, saturated carbocycle imparts a distinct three-dimensional character. Unlike flexible aliphatic chains, its conformational rigidity can enhance binding affinity to protein targets and improve metabolic stability. Saturated cyclic amines are widely regarded as privileged scaffolds in medicinal chemistry for their favorable pharmacokinetic profiles.[3]
-
The 1-Amine Group: As a primary amine, this group is basic and will be predominantly protonated at physiological pH (pKa of the conjugate acid is typically ~10-11). This ionization dramatically increases aqueous solubility and is a key determinant of the logD profile.
-
The 4-Fluorine Atom: The introduction of fluorine is a common strategy in medicinal chemistry to modulate physicochemical properties.[8][9] Its high electronegativity can lower the pKa of the nearby amine through an inductive effect, potentially altering the ionization state at a given pH.[10] The effect of fluorine on lipophilicity is highly context-dependent. While fluorination often increases the lipophilicity of aromatic systems, its impact on saturated aliphatic systems, like the BCO core, is more complex and can either increase or decrease logP depending on the surrounding molecular environment.[3][11][12]
Methodologies for Determining Lipophilicity
An accurate assessment of lipophilicity requires a combination of robust experimental techniques and predictive computational models.
Experimental Determination
A. The Shake-Flask Method (OECD 107): The Gold Standard
The shake-flask method is the benchmark for direct logP measurement, involving the partitioning of a solute between n-octanol and a buffered aqueous phase.[13] While considered the most accurate method, it is labor-intensive and best suited for logP values in the -2 to 4 range.[14]
Protocol: Shake-Flask logD7.4 Determination
-
Preparation: Prepare n-octanol saturated with pH 7.4 phosphate-buffered saline (PBS) and pH 7.4 PBS saturated with n-octanol by vigorously mixing them for 24 hours and allowing the phases to separate.[7]
-
Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO.
-
Partitioning: In a glass vial, combine a precise volume of the saturated n-octanol and saturated PBS (e.g., 2 mL of each). Add a small aliquot of the compound stock solution.
-
Equilibration: Tightly cap the vial and shake it gently at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[13] Avoid vigorous shaking that can lead to emulsion formation.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[14]
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as LC-UV or LC-MS.
-
Calculation: Calculate the logD7.4 using the formula: logD7.4 = log ( [Concentration]octanol / [Concentration]aqueous )
Caption: Shake-Flask Method Workflow.
B. Reversed-Phase HPLC (OECD 117): The High-Throughput Approach
RP-HPLC provides an indirect but rapid and resource-efficient method for estimating logP.[15] It relies on the linear correlation between the logarithm of a compound's retention factor (log k) and the known logP values of a series of standard compounds.[16]
Protocol: RP-HPLC logP Determination
-
System Setup: Use a C18 reversed-phase column. The mobile phase typically consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.[16]
-
Reference Standards: Prepare solutions of at least 6-8 reference compounds with well-established logP values that bracket the expected logP of the analyte.[16]
-
Calibration Curve Generation: a. Perform a series of isocratic elutions with varying organic modifier concentrations (e.g., 40%, 50%, 60%, 70%, 80% methanol). b. For each reference standard at each modifier concentration, calculate the retention factor k = (tR - t0) / t0, where tR is the retention time of the standard and t0 is the column dead time. c. For each standard, plot log k versus the percentage of organic modifier. Extrapolate this linear relationship to 100% aqueous phase to determine log kw.[16] d. Plot the calculated log kw values for the reference standards against their literature logP values. This is the calibration curve.
-
Analyte Measurement: Inject the this compound sample under the same set of isocratic conditions.
-
logP Calculation: Determine the log kw for the analyte using the same extrapolation method. Use the calibration curve equation to calculate the experimental logP from its log kw value.
Caption: RP-HPLC Method Workflow for logP.
Computational Prediction
In silico models offer rapid, cost-effective logP predictions, crucial for screening large virtual libraries in early-stage discovery.[17] These methods can be broadly categorized:
-
Fragment-based/Atom-based: These methods, like ALOGP and miLOGP, dissect the molecule into fragments or atoms and sum their contributions to lipophilicity.[12]
-
Physics-based: These models calculate the free energy of solvation in water and octanol to derive the partition coefficient.[18]
It is crucial to note that predicting logP for saturated, fluorinated molecules can be particularly challenging for generalized models, as the subtle electronic and conformational effects are difficult to parameterize accurately.[12][19] Recently developed machine learning models trained on specific datasets of fluorinated compounds show promise in improving prediction accuracy.[19][20]
Caption: Computational logP Prediction Workflow.
Synthesized Lipophilicity Profile
While direct experimental data for this compound is not publicly available, we can construct a reliable estimated profile based on structurally analogous compounds and established physicochemical principles. For comparison, the trifluoromethyl analog, 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine, has a predicted logP of ~2.1.[21] The bromo analog, 4-bromobicyclo[2.2.2]octan-1-amine, has a reported logP of ~1.7.[22] Given that a single fluorine atom generally has a smaller lipophilic contribution than a bromine or a trifluoromethyl group, the logP of this compound is estimated to be in the range of 1.5 - 2.0 .
The logD, which is crucial for predicting in vivo behavior, is highly dependent on pH and the compound's pKa. Assuming a pKa of ~10.5 for the protonated amine, the lipophilicity profile across different pH values can be estimated.
| Parameter | pH 2.0 (Stomach) | pH 7.4 (Blood/Tissue) | pH 10.0 |
| Dominant Species | Protonated (BH+) | Protonated (BH+) | ~76% Protonated (BH+) |
| Estimated logP (Neutral) | 1.7 | 1.7 | 1.7 |
| Estimated logD | ~ -1.8 | ~ -1.4 | ~ 1.1 |
Table 1: Estimated Lipophilicity Profile of this compound.
Interpretation and Insights:
-
Low logD at Physiological pH: At pH 7.4, the amine is almost fully protonated. The resulting logD of approximately -1.4 indicates high aqueous solubility, which is favorable for intravenous formulation and distribution.
-
Membrane Permeability: The negative logD suggests that passive diffusion across lipid membranes, such as the blood-brain barrier, may be limited. However, the inherent lipophilicity of the neutral form (logP ~1.7) within the BCO scaffold means that the small fraction of un-ionized compound present at equilibrium could still be sufficient to drive membrane permeation. This duality is a key feature of many successful CNS drugs.
-
Impact of Fluorine: The fluorine atom subtly tunes the molecule's properties. It slightly increases the lipophilicity of the carbocyclic core while its inductive electron-withdrawing effect lowers the pKa of the amine compared to its non-fluorinated parent. This pKa shift alters the ratio of ionized to neutral species at a given pH, thereby fine-tuning the logD profile.
Conclusion
The lipophilicity profile of this compound is a nuanced interplay between its rigid 3D scaffold, the basicity of its bridgehead amine, and the electronic influence of the apical fluorine atom. The estimated logP of 1.5-2.0 and a physiologically relevant logD7.4 of approximately -1.4 position it as a compound with high aqueous solubility and moderate intrinsic lipophilicity. This profile is often desirable for achieving a balance between good pharmacokinetic properties and sufficient membrane permeability. This in-depth guide underscores the necessity of employing both rigorous experimental methods like the shake-flask and HPLC techniques, alongside modern computational models, to accurately characterize the lipophilicity of novel drug candidates. Such a thorough understanding is not merely an academic exercise but a fundamental requirement for the rational design of safe and effective medicines.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Taylor & Francis. (2019, November 17). Is there enough focus on lipophilicity in drug discovery?.
- MDPI. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia MDPI.
- ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design. Request PDF.
- Bentham Science Publishers. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action.
- PubMed. (n.d.). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC.
- Chemistry World. (2025, February 10). Putting the F in pharma. Feature.
- ConnectSci. (2020, May 14). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry.
- Deep Origin. (2019, November 17). Lipophilicity - Computational Chemistry Glossary.
- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
- ChemRxiv. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning.
- Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning.
- (2017, October 20). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery.
- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
- ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.
- Chapman University Digital Commons. (2024, December 5). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives.
- Ovid. (2026, February 11). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
- (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral.
- PubChem. (n.d.). 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine. National Institutes of Health.
- (2019, January 28). State of the art and prospects of methods for determination of lipophilicity of chemical compounds.
- ChemShuttle. (n.d.). 4-bromobicyclo[2.2.2]octan-1-amine.
- ResearchGate. (2025, August 7). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
- ResearchGate. (2025, October 30). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. Request PDF.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. Lipophilicity - Computational Chemistry Glossary [deeporigin.com]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]
- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 11. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 12. connectsci.au [connectsci.au]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 19. chemrxiv.org [chemrxiv.org]
- 20. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 21. 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine | C9H14F3N | CID 85615176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 4-bromobicyclo[2.2.2]octan-1-amine; CAS No.: 135908-39-3 [chemshuttle.com]
The Rigid Transmitter: Conformational and Electronic Analysis of 4-Substituted Bicyclo[2.2.2]octan-1-amines
Executive Summary
In the optimization of lead compounds, the 1,4-disubstituted bicyclo[2.2.2]octane (BCO) motif serves as a critical high-
This guide provides a technical deep-dive into the conformational dynamics and electronic transmission properties of 4-substituted bicyclo[2.2.2]octan-1-amines. It moves beyond basic structural description to analyze the causality of substituent effects through the rigid cage, offering actionable protocols for synthesis and structural validation.
Structural Fundamentals: Geometry and The "Twist"
The Myth of Perfect Rigidity
While often described as a "rigid spacer," the bicyclo[2.2.2]octane core is not statically locked in a perfectly eclipsed (
-
Twist Angle: Experimental and DFT (B3LYP/6-31G*) analyses confirm a twist angle of approximately 11–12° .
-
Energy Barrier: The barrier to interconversion between enantiomeric twisted forms is low (
1–2 kcal/mol), meaning that at physiological temperatures, the effective "time-averaged" structure appears symmetric ( ). -
Implication for Drug Design: While the twist exists, the directional vectors of substituents at the 1- and 4-positions remain collinear. This preservation of vector alignment is what makes BCO a superior bioisostere for para-substituted benzenes compared to other saturated bicycles like bicyclo[2.2.1]heptane (norbornane), where the bridge angle introduces vector distortion.
Bioisosteric Comparison: BCO vs. Benzene
The utility of BCO lies in its ability to mimic the spatial arrangement of para-phenyl substituents while significantly altering physicochemical properties.
| Parameter | p-Substituted Benzene | 1,4-Substituted BCO | Impact |
| Core Geometry | Planar (2D) | Cage (3D) | Increased receptor shape complementarity |
| C1–C4 Distance | ~2.80 Å | ~2.60 Å | Slight contraction; usually tolerated in binding pockets |
| Hybridization | Higher | ||
| Lipophilicity | High (Aromatic stacking) | Moderate | Reduced |
| Electronic Transmission | Resonance + Inductive | Field Effect Only | Tunable basicity without resonance interference |
Electronic Analysis: The "Transparent" Cage
The 4-substituted bicyclo[2.2.2]octan-1-amine system is the "gold standard" model for isolating Field Effects (
Modulating Amine Basicity ( )
In drug design, fine-tuning the
-
Electron Withdrawing Groups (EWG): Substituents like
, , or at the 4-position create a dipole that destabilizes the protonated ammonium species at the 1-position through space, thereby lowering the . -
Electron Donating Groups (EDG): Alkyl groups exert a mild stabilizing effect, slightly raising the
.
This linear free-energy relationship allows for precise prediction of basicity using the substituent's Field parameter (
Visualization of Electronic Transmission
The following diagram illustrates the isolation of Field Effects in the BCO system compared to the complex interference found in aromatic systems.
Figure 1: Mechanism of electronic transmission in 1,4-disubstituted BCO systems. The saturated cage blocks resonance, making the through-space field effect the primary determinant of amine basicity.
Synthetic Methodologies
Synthesizing 1,4-disubstituted BCOs is more challenging than functionalizing benzenes due to the inertness of the bridgehead carbons. The most robust route involves constructing the cage from a cyclohexane precursor.
Protocol: Synthesis via Krapcho Decarboxylation
This protocol describes the synthesis of a 4-substituted BCO-amine from a diester precursor.
Step 1: Bridgehead Formation
-
Reagents: Diethyl 1,4-cyclohexanedicarboxylate, LDA (Lithium diisopropylamide), 1-bromo-2-chloroethane.
-
Procedure: Cool THF solution of diester to -78°C. Add LDA (2.2 equiv) to generate the dienolate. Add 1-bromo-2-chloroethane. Warm to RT to effect bridging.
-
Causality: The kinetic enolate cyclizes to form the bicyclic core. The choice of leaving groups (Br vs Cl) directs the sequential alkylation.
Step 2: Desymmetrization (Hydrolysis)
-
Reagents: NaOH (0.9 equiv), MeOH/H2O.
-
Procedure: Controlled saponification to yield the mono-acid mono-ester.
-
Validation: Monitor by TLC/LCMS to avoid di-acid formation.
Step 3: Curtius Rearrangement (Amine Installation)
-
Reagents: DPPA (Diphenylphosphoryl azide), TEA, t-BuOH.
-
Procedure: Treat the free acid with DPPA/TEA in refluxing toluene to form the isocyanate, then trap with t-BuOH to yield the Boc-protected amine.
-
Deprotection: Standard TFA/DCM or HCl/Dioxane treatment yields the final amine salt.
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway for converting cyclohexane diesters into 4-substituted BCO amines via bridgehead functionalization.
Analytical Protocols for Validation
Trustworthy characterization is essential to confirm both the cage integrity and the substituent effects.
Crystallographic Validation (X-Ray)
-
Objective: Confirm the C1–C4 distance and vector linearity.
-
Protocol: Grow crystals from slow evaporation of MeOH/EtOAc.
-
Key Metric: Measure the
(twist) angle. A value suggests crystal packing forces are distorting the cage, potentially affecting bioactivity predictions.
NMR Spectroscopy ( and )
-
Field Effect Quantification: If the 4-substituent is Fluorine,
NMR is the most sensitive probe. -
Chemical Shift Causality: The chemical shift of the bridgehead carbons (C1/C4) correlates linearly with the electronegativity of the substituents.
-
Protocol: Run spectra in non-polar solvents (
) to minimize solvent-solute hydrogen bonding that can mask intrinsic field effects.
Computational Modeling (DFT)
-
Method: DFT at the M06-2X/6-311+G(d,p) level.
-
Why M06-2X? This functional captures dispersion forces better than B3LYP, which is critical for accurately modeling the subtle twist energy of the BCO cage.
-
Workflow:
-
Generate conformers.[1]
-
Optimize geometry (Gas phase and Solvation model).
-
Calculate electrostatic potential maps (ESP) to visualize the "positive cap" on the amine nitrogen.
-
References
-
Roberts, J. D., & Moreland, W. T. (1953). Electrical Effects of Substituent Groups in Saturated Systems. Reactivities of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society. [Link][2]
-
Adcock, W., & Abeywickrema, A. N. (1986). Transmission of polar substituent effects through the bicyclo[2.2.2]octane ring system as monitored by NMR shifts. Magnetic Resonance in Chemistry. [Link][3]
-
Wiberg, K. B. (2002). Inductive effects in isolated molecules: 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. Chemistry - A European Journal. [Link]
-
Mykhailiuk, P. K. (2024).[4][5] Saturated Bioisosteres of Benzene: From Curiosity to Reality. Beilstein Journal of Organic Chemistry. [Link]
- PharmaBlock Sciences. (2019). Process for preparing 1,4-substituted bicyclo[2.2.2]octane derivatives.
Sources
Methodological & Application
Synthesis of 4-Fluorobicyclo[2.2.2]octan-1-amine from Diester Precursors: A Strategic Guide for Medicinal Chemistry
An Application Note and Protocol Guide
Introduction: The Significance of Saturated Bicyclic Scaffolds in Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of fluorine and three-dimensional molecular frameworks is paramount for optimizing pharmacokinetic and pharmacodynamic properties. Saturated bicyclic scaffolds, such as the bicyclo[2.2.2]octane system, have emerged as valuable bioisosteres for aromatic rings, offering improved metabolic stability and solubility while maintaining or enhancing biological activity.[1][2] The target molecule, 4-Fluorobicyclo[2.2.2]octan-1-amine, represents a key building block that combines the rigidity of the bicyclic core with the unique electronic properties of a bridgehead fluorine atom and a versatile primary amine for further derivatization. This guide provides a comprehensive overview and detailed protocols for a plausible synthetic route to this valuable compound, starting from readily accessible diester precursors.
Strategic Analysis of the Synthetic Pathway
The synthesis of this compound from a diester precursor necessitates a carefully orchestrated sequence of reactions to install the desired functionalities at the bridgehead positions. The chosen strategy involves a series of robust and well-documented transformations, each selected for its reliability and compatibility with the bicyclic system. The overall workflow is depicted below.
Sources
Application Note: Strategic Incorporation of 4-Fluorobicyclo[2.2.2]octan-1-amine into Peptide Architectures
This Application Note is designed for advanced peptide chemists and medicinal chemists. It details the strategic incorporation of 4-Fluorobicyclo[2.2.2]octan-1-amine (4-F-BCO-NH₂) into peptide structures.
The guide addresses the specific challenges of coupling this sterically demanding, electron-deficient amine and leverages its unique properties for 19F-NMR structural probing and metabolic stabilization .
Executive Summary & Scientific Rationale
This compound is a rigid, non-canonical scaffold that serves as a powerful tool in peptidomimetics. Unlike flexible alkyl amines, the Bicyclo[2.2.2]octane (BCO) cage provides a defined spatial volume similar to a phenyl ring or tert-butyl group but with distinct electronic and solubility profiles.
Key Applications:
-
C-Terminal Bioisostere: Replaces labile C-terminal amides or hydrophobic residues (Phe, Leu) to block carboxypeptidase degradation.[1]
-
19F-NMR Probe: The bridgehead fluorine (C4 position) possesses
symmetry, yielding a sharp, singlet 19F-NMR signal (approx. -140 to -145 ppm) that is highly sensitive to local conformational changes without suffering from chemical shift anisotropy (CSA) broadening typical of aromatic fluorines. -
Lipophilicity Modulation: The BCO cage increases lipophilicity (
) to improve membrane permeability, while the fluorine atom modulates the pKa of the amine (via inductive effects), often improving solubility compared to the non-fluorinated parent.
Chemical Profile & Pre-Synthesis Considerations[1][2]
Before initiating synthesis, it is critical to understand the reactivity profile of the building block.[1]
| Parameter | Specification | Implication for Synthesis |
| Compound | This compound | Primary amine, but sterically encumbered. |
| CAS Number | 1397343-11-1 (HCl salt) | Use free-basing protocol if using HCl salt. |
| Steric Bulk | High (Bridgehead Amine) | Slow coupling kinetics. Standard HATU/DIEA protocols may fail or result in incomplete conversion.[1] |
| Electronic Effect | Inductive Withdrawal (-I) from F | Lowers nucleophilicity of the amine slightly compared to alkyl amines.[1] |
| Stability | High | Stable to TFA (cleavage) and Piperidine (deprotection).[1] |
Critical Design Choice: Incorporation Strategy
Since 4-F-BCO-NH₂ is a monofunctional amine , it cannot be inserted within a peptide chain as a standard amino acid residue. It must be incorporated as:
-
C-Terminal Cap: Amide bond formation with the C-terminal carboxylate.[1]
-
Side-Chain Modification: Amide bond formation with Asp/Glu side chains.[1]
-
N-Terminal Urea Cap: Linkage to the N-terminus via a carbonyl spacer (e.g., DSC activation).
Experimental Protocols
Protocol A: C-Terminal Incorporation (Fragment Condensation)
Context: Direct coupling of a bulky amine to a resin-bound peptide is often inefficient due to the steric clash between the resin linker and the bulky amine.[1] The preferred method is Solution-Phase Fragment Condensation .[1]
Phase 1: Preparation of the Protected Peptide Fragment
-
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] This allows cleavage of the peptide fragment while retaining side-chain protecting groups (Boc, tBu, Trt, Pbf).[1]
-
Loading: Load the first amino acid (Fmoc-AA-OH) using standard DIPEA/DCM protocols.
-
Elongation: Synthesize the peptide sequence using standard Fmoc SPPS.
-
Cleavage (Protected):
-
Treat with 1% TFA in DCM (10 x 2 min). Note: Keep TFA concentration low to prevent side-chain deprotection.
-
Collect filtrate into a flask containing 10% Pyridine/Methanol (to neutralize TFA immediately).[1]
-
Concentrate in vacuo.[1] Precipitate with cold water or ether to obtain the Side-Chain Protected Peptide Acid .[1]
Phase 2: Solution Phase Coupling of 4-F-BCO-amine
Rationale: Solution phase allows for higher temperatures and more potent activation without resin-site isolation effects.
Reagents:
-
Protected Peptide Acid (1.0 equiv)
-
This compound (HCl salt) (1.5 - 2.0 equiv)
-
Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or HATU .[1]
-
Base: DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)
-
Solvent: Anhydrous DMF or NMP.[1]
Step-by-Step:
-
Dissolve the Protected Peptide Acid in DMF (0.1 M).[1]
-
Activation:
-
Coupling: Add this compound (1.5 equiv) and remaining DIPEA.
-
Reaction Conditions: Stir at Room Temperature for 12–24 hours .
-
Optimization: If conversion is <50% by LCMS after 4h, heat to 40°C .[1]
-
-
Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl (briskly), and Brine. Dry over Na₂SO₄.[1]
-
Global Deprotection: Treat the coupled product with TFA/TIS/H₂O (95:2.5:2.[1]5) for 2–3 hours to remove side-chain protection.[1]
Protocol B: Side-Chain Incorporation (On-Resin)
Context: Incorporating the amine onto an Aspartate or Glutamate side chain to create a fluorinated "tag" or to constrain the peptide.[1]
Strategy: Use an orthogonally protected amino acid, such as Fmoc-Asp(O-Allyl)-OH or Fmoc-Glu(O-2-PhiPr)-OH .
-
Assembly: Incorporate Fmoc-Asp(O-Allyl)-OH at the desired position during SPPS.
-
Selective Deprotection:
-
Coupling:
-
Since the resin environment adds steric bulk, use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU .
-
Use 5.0 equivalents of 4-F-BCO-amine.[1]
-
Microwave Assistance: 50°C for 30 mins (Power: 25W).
-
-
Verification: Perform a micro-cleavage and check by LCMS. The mass shift (+141 Da for the amine addition) should be distinct.[1]
19F-NMR Acquisition Parameters
Once incorporated, the 4-F-BCO moiety acts as a pristine NMR reporter.[1]
Sample Preparation:
-
Concentration: 50 µM – 1 mM peptide.
-
Solvent: 10% D₂O in H₂O (or buffer).[1]
-
Reference: Trifluoroacetic acid (TFA) capillary (external standard, -76.55 ppm) or calibrate to internal standard if available.
Instrument Parameters:
-
Frequency: 376 MHz (for 400 MHz 1H machine) or higher.
-
Spectral Width: 50 ppm (centered around -140 ppm).[1]
-
Relaxation Delay (D1): The fluorine on the rigid BCO cage may have a long T1 relaxation time (1–3 seconds).[1] Ensure D1 > 3*T1 (approx. 5s) for quantitative integration.
-
Proton Decoupling: Use 19F{1H} (inverse gated decoupling) to simplify the signal to a singlet and remove F-H couplings from the cage protons.
Expected Signal:
-
Chemical Shift:
to ppm (Singlet).[1] -
Sensitivity: High.[1] Capable of detecting conformational isomers (cis/trans proline) or binding events which shift the signal by 0.1–0.5 ppm.[1]
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision process for coupling sterically hindered amines like 4-F-BCO-NH₂.
Figure 1: Decision matrix for coupling sterically hindered bridgehead amines. TFFH (Acid Fluoride) is the preferred route for difficult sequences.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Steric clash prevents activated ester attack. | Switch from HATU to TFFH (Acid Fluoride) or COMU .[1] Increase temperature to 45°C. |
| Epimerization of C-term AA | Over-activation or prolonged base exposure.[1] | Use Collidine (TMP) instead of DIPEA as the base (weaker, non-nucleophilic).[1] Limit reaction time. |
| Precipitation | Poor solubility of the lipid-like BCO group.[1] | Use a solvent mixture: DMF/DCM (1:1) or add LiCl (0.4M) to disrupt aggregation.[1] |
| Missing 19F Signal | Relaxation delay too short or broad signal due to aggregation. | Increase D1 delay to 5–10s. Run NMR at elevated temperature (310 K) to sharpen peaks. |
References
-
Bicyclo[2.2.
-
Kotha, S., & Gaikwad, V. (2022).[1] Synthesis of Unusual Amino Acid Derivatives Containing Bicyclo[2.2.2]octane Unit. ChemistrySelect.
-
-
Coupling Hindered Amines (Benzotriazole/Acid Fluoride Methods)
-
Katritzky, A. R., et al. (2007).[1] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Chemical Biology & Drug Design.
-
-
19F NMR Peptide Probing
-
Salber, G., et al. (2022).[1] Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. Angewandte Chemie.
-
-
Chemical Data (this compound)
-
PubChem / BLDpharm Listings for CAS 1397343-11-1.[1]
-
(Note: Analogous structural data used for property estimation).
-
Sources
using 4-Fluorobicyclo[2.2.2]octan-1-amine in fragment-based drug discovery
Application Note: 4-Fluorobicyclo[2.2.2]octan-1-amine in Fragment-Based Drug Discovery (FBDD)
Abstract
This application note details the strategic deployment of This compound (4-F-BCO-NH2) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional aromatic fragments, this molecule offers a dual advantage: it serves as a saturated (
Introduction: The Strategic Value of 4-F-BCO-NH2
In modern FBDD, the "Escape from Flatland" initiative seeks to move away from planar, aromatic-heavy libraries that often suffer from poor solubility and non-specific binding. The bicyclo[2.2.2]octane (BCO) core is a privileged scaffold in this regard, offering a rigid, defined 3D vector.
This compound represents the apex of this scaffold class for three reasons:
-
Structural Bioisosterism: It mimics the spatial volume of a tert-butyl group or a phenyl ring but with a spherical, saturated geometry.
-
The Fluorine Reporter: The bridgehead fluorine provides a singlet signal in
F NMR, isolated from biological background noise, enabling high-throughput fragment screening without protein labeling. -
pKa Modulation: The distal fluorine exerts an inductive electron-withdrawing effect (
) through the cage, lowering the pKa of the amine compared to the non-fluorinated parent. This modulation is critical for optimizing permeability and reducing hERG liability.
Physicochemical Profile & Bioisosteric Comparison
The following table contrasts 4-F-BCO-NH2 with the standard fragments it replaces. Note the significant improvement in Fraction
Table 1: Comparative Physicochemical Properties
| Property | p-Aniline (Reference) | tert-Butylamine | BCO-amine (Parent) | 4-F-BCO-NH2 (Target) |
| Geometry | Planar (2D) | Spherical (3D) | Spherical (3D) | Spherical (3D) |
| F | 0.0 | 1.0 | 1.0 | 1.0 |
| Electronic | ||||
| pKa (approx) | 4.6 | 10.7 | ~10.8 | ~9.2 - 9.6 |
| NMR Handle | ||||
| Metabolic Liability | High (CYP oxidation) | Low | Low | Very Low (C-F bond) |
Note: The pKa depression in 4-F-BCO-NH2 is due to the through-bond inductive effect of the fluorine, making the amine less basic than the parent BCO-amine, improving oral bioavailability potential.
Protocol: Ligand-Observed F NMR Screening
This protocol utilizes the Transverse Relaxation Filter (CPMGE) method. Small molecules (fragments) tumble rapidly and have long
Experimental Setup
-
Instrument: 600 MHz NMR (or higher) equipped with a cryoprobe optimized for
F (e.g., Bruker QCI-F). -
Temperature: 298 K (standard), or 278 K (to slow exchange if binding is weak).
-
Fragment Concentration: 50 µM – 200 µM.
-
Protein Concentration: 5 µM – 20 µM (Targeting a 1:10 to 1:40 Protein:Ligand ratio).
Buffer Preparation
-
Base Buffer: 50 mM Phosphate or Tris (pH 7.4), 100 mM NaCl.
-
Additives: 10% D
O (lock), 0.01% Triton X-100 (prevent aggregation). -
Internal Reference: 50 µM Trifluoroacetic acid (TFA) or 2-Fluoro-4-methylpyridine (in a coaxial insert to avoid protein interaction).
Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill)
The CPMG sequence suppresses broad signals from the protein and bound ligands, leaving only the sharp signals of unbound (or rapidly exchanging) ligands.
-
Sequence: D1 - 90 - (tau - 180 - tau)n - FID
-
D1 (Relaxation Delay): 2.0 – 3.0 seconds.
-
Tau (Echo Time): 1 – 2 ms.
-
Loop (n): Adjust total spin-lock time to ~200–400 ms.
-
Note: 4-F-BCO-NH2 has a very long
in free solution. A long spin-lock filter will eliminate protein background effectively while retaining the sharp fluorine singlet of the non-binding population.
-
Workflow Execution
-
Reference Spectrum: Acquire
F NMR of the fragment cocktail (3-5 fluorinated fragments) in buffer without protein. Ensure 4-F-BCO-NH2 appears as a sharp singlet (approx -145 ppm, solvent dependent). -
Screening Spectrum: Add target protein.
-
Analysis:
-
Binder: Significant reduction in peak intensity (>30%) or line broadening compared to reference.
-
Non-Binder: Peak intensity remains constant (normalized to internal standard).
-
Hit-to-Lead Optimization: The "Grow" Strategy
Once 4-F-BCO-NH2 is identified as a binder, it serves as a robust anchor. The amine is the primary "exit vector" for growing the molecule into adjacent sub-pockets.
Chemistry Strategy
-
Amide Coupling: React 4-F-BCO-NH2 with carboxylic acids to probe H-bond acceptors.
-
Reductive Amination: React with aldehydes to maintain basicity but increase bulk.
-
Sulfonylation: React with sulfonyl chlorides to probe hydrophobic pockets.
Diagram 1: FBDD Workflow using 4-F-BCO-NH2
Caption: Workflow integrating 4-F-BCO-NH2 from library selection through
Decision Tree: Interpreting F NMR Data
The interpretation of fluorine screening data requires distinguishing between specific binding, aggregation, and viscosity effects.
Diagram 2: NMR Analysis Decision Matrix
Caption: Logic flow for categorizing
References
-
PharmaBlock. (2023). Bicyclo[2.2.2]octane as a 3-D-rich Bioisostere for a Phenyl Ring. Retrieved from
-
Jordan, J. B., et al. (2012). Fragment-based drug discovery: practical implementation based on 19F NMR spectroscopy. Journal of Medicinal Chemistry. Retrieved from
-
Norton, R. S., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. Retrieved from
-
Mykhailiuk, P. K. (2020).[1][2] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. (Contextual grounding on saturated bioisosteres).
-
ChemicalBook. (2023). This compound Properties. Retrieved from
Sources
Troubleshooting & Optimization
solubility issues of 4-Fluorobicyclo[2.2.2]octan-1-amine in organic solvents
Subject: Solubility Optimization & Troubleshooting Guide CAS: 78385-91-8 (Free Base) | Molecular Formula: C₈H₁₄FN Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Introduction: The "Cage" Paradox
4-Fluorobicyclo[2.2.2]octan-1-amine is a specialized bridgehead amine often used as a bioisostere for tert-butyl or phenyl groups in drug design. Its rigid, cage-like structure confers metabolic stability, but it presents a unique solubility paradox:
-
Lipophilic Core: The bicyclo[2.2.2]octane cage is highly lipophilic.
-
Polar Termini: The C1-amine and C4-fluorine create a dipole.
-
High Symmetry: The
symmetry leads to high crystal lattice energy (high melting point), often resulting in "brick dust" behavior—solids that are thermodynamically soluble but kinetically resistant to dissolution.
This guide provides a systematic approach to overcoming these solubility barriers.
Module 1: The Physics of Dissolution
Before troubleshooting, determine which form of the molecule you possess. The solubility profile inverts completely between the free base and the salt.
| Property | Free Base (Amine) | Hydrochloride Salt (HCl) |
| Primary Character | Lipophilic / Weakly Basic | Ionic / Hydrophilic |
| Solubility (High) | DCM, CHCl₃, EtOAc, THF, Toluene | Water, Methanol, DMSO, DMF |
| Solubility (Low) | Water, Hexanes (often requires heat) | DCM, EtOAc, Et₂O, Toluene |
| Common Issue | Sublimation under high vacuum; Waxy solid. | "Gummy" precipitate in non-polar reaction solvents. |
The Fluorine Effect
The C4-fluorine atom is not just a lipophilic tag. Through the inductive effect (
-
Consequence: The free base is less basic than typical alkyl amines, making it easier to extract out of acidic aqueous layers than expected, but the salt requires stronger bases to fully deprotonate.
Module 2: Troubleshooting Workflow
Scenario A: "My Starting Material Won't Dissolve in the Reaction Solvent"
Issue: You purchased the HCl salt (most stable commercial form) but are attempting a reaction in Dichloromethane (DCM) or Tetrahydrofuran (THF). Diagnosis: Ionic salts have negligible solubility in DCM. Solution: You must perform a "Free-Base Liberation" or use a biphasic system.
Protocol: Free-Base Liberation (Partitioning)
Use this if you need the amine in DCM, Toluene, or THF.
-
Dissolve: Take the HCl salt and dissolve it in the minimum amount of 1M NaOH (aq). Note: Ensure pH > 12 to drive equilibrium.
-
Extract: Add an equal volume of DCM or EtOAc . Shake vigorously.
-
Separate: Collect the organic layer.
-
Repeat: Extract the aqueous layer 2x more.
-
Dry: Dry combined organics over Na₂SO₄ (anhydrous).
-
Concentrate: Remove solvent. Warning: Do not use high vacuum (< 5 mbar) for prolonged periods; the free base can sublime.
Scenario B: "The Solid is Floating (Brick Dust)"
Issue: You have the free base, but it remains a suspension in the solvent (e.g., Toluene or MeCN). Diagnosis: High crystal lattice energy is preventing solvation. Solution: Disrupt the lattice.
-
Sonication: Sonicate for 5–10 minutes. This is often more effective than stirring for breaking the crystal surface.
-
Heat: Gently warm to 40°C. The temperature coefficient of solubility for bicyclic cages is steep; a small increase in T often spikes solubility.
-
Co-solvent: Add 5–10% Methanol or HFIP (Hexafluoroisopropanol). HFIP is particularly effective for fluorinated cage compounds due to hydrogen bond potentiation.
Module 3: Visual Decision Trees
Workflow 1: Solvent & Form Selection
Use this logic flow to determine the correct experimental setup.
Caption: Decision matrix for selecting the correct solvent system based on the starting material form (Salt vs. Free Base).
Module 4: Reaction-Specific Troubleshooting
Amide Coupling (EDC/HATU)
-
Problem: Reaction turns into a thick slurry; conversion is low.
-
Cause: The coupling reagent (e.g., HATU) is a salt, and your amine (as HCl salt) adds more ions. In DCM, this crashes out.
-
Fix:
-
Switch solvent to DMF or DMAc .
-
If DCM is required, use DIPEA (3.0 equiv) to ensure the amine is deprotonated and to solubilize the intermediate salts.
-
Nucleophilic Substitution (SNAr)
-
Problem: Reaction with a chloropyrimidine is sluggish.
-
Cause: Steric bulk of the bicyclo[2.2.2] cage hinders the nucleophilic attack, despite the "open" nature of the amine.
-
Fix:
-
Temperature: These reactions often require 80–100°C.
-
Solvent: Use DMSO or NMP .
-
Base: Use a strong, non-nucleophilic base like Cs₂CO₃ (Cesium Carbonate). The "Cesium Effect" improves solubility in aprotic solvents compared to Potassium Carbonate.
-
Frequently Asked Questions (FAQ)
Q: Can I analyze the free base by GC-MS? A: Yes, but be careful. The free base is volatile. Inject at a lower inlet temperature (200°C) to prevent thermal degradation, though the cage is generally thermally stable. Do not inject the HCl salt directly; it will decompose in the liner.
Q: Why does my NMR show broad peaks?
A: If running the HCl salt in DMSO-d6, the ammonium protons (
Q: Is the 4-fluoro group stable to strong acids? A: Generally, yes. The C-F bond on the bridgehead is chemically robust (sp³ hybridized, no beta-elimination possible). It withstands TFA deprotection conditions.
Q: How do I remove the amine from my product during workup? A: If your product is not an amine: Wash the organic layer with 10% aqueous Copper(II) Sulfate .[1] Bridgehead amines form water-soluble blue/purple complexes with Copper, effectively pulling them out of the organic phase [1].
References
-
University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved February 15, 2026, from [Link]
- Kitching, W., et al. (1982). Synthesis and properties of bridgehead-substituted bicyclo[2.2.2]octanes. Journal of Organic Chemistry, 47(10), 1952-1957.
-
PubChem. (2025).[2] Bicyclo[2.2.2]octan-1-amine Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]
Sources
interpreting 19F NMR spectra of 4-Fluorobicyclo[2.2.2]octan-1-amine
Technical Support Center: 4-Fluorobicyclo[2.2.2]octan-1-amine
Topic: Interpreting
Executive Summary
This guide addresses the spectral interpretation of This compound , a rigid bicyclic scaffold increasingly used in medicinal chemistry as a non-aromatic bioisostere for 1,4-disubstituted benzenes (phenyl rings) and piperazines.
Unlike flexible aliphatic fluorides, this molecule exhibits unique spectral characteristics due to its high symmetry (
Module 1: Spectral Baseline & Signal Identification
The "Gold Standard" Spectrum
Before troubleshooting, verify your spectrum matches the theoretical baseline for the pure, neutral compound.
| Parameter | Expected Value | Structural Cause |
| Chemical Shift ( | -145 to -155 ppm (approx.) | Bridgehead Fluorine (shielded relative to |
| Multiplicity | Septet (7 lines) | Coupling to 6 equivalent vicinal protons ( |
| Coupling Constant ( | 15 – 18 Hz | Rigid W-plan arrangement (Karplus relationship in bicyclic cages). |
| Integration | 1.0 | Single Fluorine environment. |
Note: All shifts are referenced to
(0 ppm). If using trifluorotoluene or fluorobenzene as internal standards, adjust accordingly.
Module 2: Troubleshooting & FAQs
Q1: "My fluorine signal is a broad multiplet, not a clean singlet. Is my sample impure?"
Diagnosis: No. This is an intrinsic feature of the bicyclo[2.2.2]octane cage. Technical Explanation: The fluorine at position 1 is surrounded by three ethylene bridges. The carbons adjacent to the bridgehead (C2, C6, C7) each bear two protons. Due to the rapid rotation or high symmetry of the cage, these 6 protons are chemically equivalent .
-
The Fluorine couples to all 6 protons with a coupling constant (
) of ~17 Hz. -
Following the
rule: . -
Result: You should see a septet . If your resolution is low (or line broadening occurs), this appears as a broad "hump."
Action Plan:
-
Acquire a
(Proton-Decoupled) spectrum.-
Result: The signal should collapse into a sharp singlet .
-
Q2: "The chemical shift varies by >3 ppm between batches. Is the fluorination failing?"
Diagnosis: Likely a pH/Protonation issue.
Technical Explanation:
The amine group (
-
Neutral State (
): The lone pair is available. -
Protonated State (
): Upon salt formation (e.g., HCl salt or TFA in solvent), the positive charge exerts a strong electron-withdrawing field effect. -
Effect: Protonation typically causes a downfield shift (deshielding, moving toward 0 ppm) or significant variation depending on the solvent's dielectric constant.
Action Plan:
-
Check the Counter-ion: Are you analyzing the free base or the HCl/TFA salt?
-
Perform a "Spike" Test: Add a micro-drop of
or to the NMR tube.-
Observation: If the peak shifts significantly, your initial variation was due to differing protonation states.
-
Q3: "I see a small secondary peak around -220 ppm. What is it?"
Diagnosis: Ring-opening or Fluoride Salt. Technical Explanation:
-
-210 to -230 ppm: Typical range for primary aliphatic fluorides (e.g., if the cage opened to a substituted ethyl fluoride, highly unlikely without harsh conditions) or simple alkyl fluoride impurities.
-
-120 to -130 ppm: Inorganic Fluoride (
) often appears here depending on pH/solvent, usually very broad.
Module 3: Advanced Logic Pathway (Graphviz)
Use this decision tree to diagnose spectral anomalies.
Caption: Diagnostic workflow for validating this compound using
Module 4: Experimental Protocol
To ensure reproducibility in drug development data packages, follow this standardized protocol.
Reagents:
-
Solvent:
(for free base) or (for polar salts). Avoid DMSO if possible due to high viscosity broadening signals. -
Internal Standard:
-Trifluorotoluene ( ppm).
Acquisition Parameters:
| Parameter | Setting | Rationale |
|---|
| Pulse Sequence | zg (standard) or zgig (inverse gated decoupled) | zg allows observation of
References
-
Adcock, W., & Khor, T. C. (1978). Substituent effects in the phenylbicyclo[2.2.2]octane ring system by fluorine-19 and carbon-13 NMR. The nature of aryl fluorine-19 NMR polar field effects. Journal of the American Chemical Society, 100(25), 7799–7810. Link[1]
-
Adcock, W., & Abeywickrema, A. N. (1986).[2][3] Substituent effects in the bicyclo[2.2.2]octane ring system. A carbon-13 and fluorine-19 nuclear magnetic resonance study of 4-substituted bicyclo[2.2.2]oct-1-yl fluorides. The Journal of Organic Chemistry, 51(14), 2686–2693. Link
-
Krenske, E. H., et al. (2016). Kinetics and Thermodynamics of Reversible Thiol–Ene Coupling in Bicyclo[2.2.2]octanes. The Journal of Organic Chemistry. (Context on Bicyclo[2.2.2]octane rigidity and reactivity). Link
Sources
Validation & Comparative
A Comparative Guide to the Prospective X-ray Crystallography of 4-Fluorobicyclo[2.2.2]octan-1-amine Salts: An In-Silico and Methodological Analysis
For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The rigid bicyclo[2.2.2]octane scaffold is a key pharmacophore in modern drug discovery, prized for its defined geometry and ability to orient substituents in precise vectors. The introduction of a fluorine atom, as in 4-Fluorobicyclo[2.2.2]octan-1-amine, offers a powerful tool to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. However, to fully harness the potential of this amine, a thorough understanding of its solid-state properties through X-ray crystallography is essential.
This guide provides a comprehensive overview of the methodologies required to obtain and analyze the crystal structures of various salts of this compound. While, to date, no public crystal structures for these specific salts are available, this document will serve as a robust framework for their investigation. We will delve into the rationale behind experimental design, from salt selection to crystallization strategies, and present a prospective comparison of the expected structural features of different amine salts, drawing upon established crystallographic principles and data from related structures.
The Importance of Salt Formation and Crystallography in Drug Development
The active pharmaceutical ingredient (API) in many drugs is an amine, which is often formulated as a salt to improve its solubility, stability, and bioavailability. The choice of the counter-ion can significantly impact the crystal packing of the API, leading to different polymorphs with distinct physical properties. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystal lattice, providing invaluable insights into:
-
Molecular Conformation: The precise geometry of the 4-Fluorobicyclo[2.2.2]octan-1-ammonium cation.
-
Intermolecular Interactions: The hydrogen bonding networks and other non-covalent interactions that dictate the crystal packing.
-
Solid-State Stability: The influence of the counter-ion on the thermal stability and hygroscopicity of the salt.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties.
A comprehensive crystallographic analysis of different salts of this compound would enable a rational selection of the optimal salt form for further development.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of the parent amine is a prerequisite for forming its salts. While several synthetic routes to bicyclo[2.2.2]octane derivatives exist, a common approach involves multi-step synthesis starting from commercially available materials.
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis and crystallization of amine salts.
Step-by-Step Protocol:
-
Salt Formation:
-
Dissolve 1.0 equivalent of this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add 1.0 equivalent of the desired acid (e.g., a solution of HCl in diethyl ether or HBr in acetic acid) dropwise with stirring.
-
A precipitate of the corresponding ammonium salt should form.
-
Collect the solid by vacuum filtration, wash with the solvent, and dry under vacuum.
-
-
Crystallization:
-
Solvent Screening: A crucial step is to identify a suitable solvent or solvent system for crystallization. A good solvent will dissolve the salt at an elevated temperature but not at room temperature. Common solvents to screen include methanol, ethanol, isopropanol, acetonitrile, and mixtures with water or anti-solvents like diethyl ether or hexane.
-
Slow Cooling: Dissolve the salt in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature. If no crystals form, refrigeration may be necessary.
-
Slow Evaporation: Dissolve the salt in a solvent in which it is moderately soluble at room temperature. Leave the container partially open to allow for slow evaporation of the solvent.
-
Vapor Diffusion: Dissolve the salt in a solvent in which it is highly soluble. Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the salt is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the salt and promoting crystallization.
-
Prospective Comparative Analysis of Salt Structures
In the absence of experimental data, we can predict the likely structural features of different salts of this compound based on fundamental principles of crystallography. The primary differences will arise from the nature of the counter-ion and its influence on the hydrogen bonding network and overall crystal packing.
| Feature | Hydrochloride (HCl) Salt | Hydrobromide (HBr) Salt | Rationale |
| Counter-ion Size | Smaller (ionic radius of Cl⁻ is ~1.81 Å) | Larger (ionic radius of Br⁻ is ~1.96 Å) | The larger size of the bromide ion will influence the lattice parameters and may lead to a less dense crystal packing. |
| Hydrogen Bond Acceptor Strength | Stronger | Weaker | The chloride ion is a stronger hydrogen bond acceptor than the bromide ion. This is expected to result in shorter and stronger N-H···X⁻ hydrogen bonds in the hydrochloride salt. |
| Expected Hydrogen Bonding Motif | Likely to form extensive 3D networks of N-H···Cl⁻ hydrogen bonds, potentially involving multiple ammonium protons. | May exhibit similar hydrogen bonding motifs, but the N-H···Br⁻ distances will be longer. The weaker acceptor strength might lead to different packing arrangements. | The primary driving force for the crystal packing will be the electrostatic interactions and hydrogen bonding between the ammonium cation and the halide anion. |
| Potential Influence of Fluorine | The electronegative fluorine atom may participate in weak C-H···F or C-F···H-N interactions, influencing the local packing environment. | Similar to the hydrochloride, with the possibility of weak C-H···F or C-F···H-N interactions. | The role of fluorine in crystal packing is complex and can range from being a passive substituent to an active participant in intermolecular interactions. |
Diagram of a Hypothetical Hydrogen Bonding Network:
Caption: A simplified representation of a potential hydrogen bonding network (N-H···X⁻) in the crystal lattice of a this compound salt.
Conclusion
While the definitive crystal structures of this compound salts remain to be elucidated, this guide provides a comprehensive framework for their synthesis, crystallization, and structural analysis. The provided protocols are based on established laboratory practices and offer a starting point for researchers in this field. The prospective comparative analysis highlights the key structural features to anticipate and underscores the importance of a multi-salt screening approach in pharmaceutical development. The future experimental determination of these crystal structures will undoubtedly provide valuable insights into the solid-state behavior of this important fluorinated scaffold and will be a significant contribution to the field of medicinal and materials chemistry.
References
-
PubChem. this compound hydrochloride. National Center for Biotechnology Information. [Link]
-
Seebacher, W., et al. (2006). Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. European Journal of Medicinal Chemistry, 41(8), 970-7. [Link]
-
Kotha, S., & Pulletikurti, S. (2018). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. RSC Advances, 8(26), 14337-14341. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]
-
Gould, R. O., et al. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. Molecules, 15(12), 9113-9122. [Link]
-
Garcia-Garibay, M. A., et al. (2014). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. Crystal Growth & Design, 14(1), 355-360. [Link]
-
Polanc, S., & Kočevar, M. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. Arkivoc, 2008(1), 209-231. [Link]
A Comparative Guide to the In Vitro Metabolic Stability of 4-Fluorobicyclo[2.2.2]octan-1-amine Derivatives
This guide provides an in-depth comparison of the in vitro half-life of novel 4-Fluorobicyclo[2.2.2]octan-1-amine derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the metabolic liabilities and structure-activity relationships (SAR) of this promising chemical scaffold. We will explore the foundational principles of metabolic stability, present comparative experimental data, and provide a detailed, validated protocol for assessing these critical parameters in a discovery setting.
Introduction: The Strategic Value of Fluorinated 3D Scaffolds
In modern drug discovery, the concept of "escaping flatland" has become a guiding principle for designing molecules with improved physicochemical and pharmacokinetic properties.[1] Saturated, three-dimensional scaffolds are increasingly utilized as bioisosteres for traditional planar aromatic rings to enhance solubility, reduce off-target effects, and improve metabolic profiles.[2][3] The bicyclo[2.2.2]octane (BCO) core is an exemplary 3D bioisostere for the para-substituted phenyl ring, closely mimicking its geometry while increasing the fraction of sp³-hybridized carbons (Fsp³).[1][4]
The strategic incorporation of fluorine further amplifies the utility of these scaffolds.[5] Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's properties.[6] Critically, the strength of the carbon-fluorine bond makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can effectively "block" metabolic soft spots, thereby extending a compound's half-life and improving its overall exposure in vivo.[8][9] This guide focuses on derivatives of this compound, a scaffold that synergistically combines the benefits of a rigid 3D core with the metabolic shielding effects of fluorine.
The Imperative of In Vitro Half-Life in Drug Discovery
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[10] Early assessment of metabolic stability allows for the rapid ranking and prioritization of drug candidates, ensuring that resources are focused on compounds with a higher probability of success.[11]
The primary method for this assessment is the in vitro microsomal stability assay . This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like CYPs.[12] The key parameters derived from this assay are:
-
In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[11] It provides a direct measure of metabolic liability.
These in vitro data are invaluable for predicting in vivo hepatic clearance and guiding the structural modifications necessary to enhance metabolic robustness.[12][13]
Comparative Analysis of Derivative Stability
To illustrate the impact of structural modifications on metabolic stability, a series of N-substituted this compound derivatives were synthesized and evaluated in a human liver microsomal stability assay. The data below highlight key structure-metabolism relationships.
Disclaimer: The following data are presented for illustrative purposes to demonstrate structure-activity relationships and do not represent results from a specific, published study on these exact molecules.
| Compound ID | Structure (R-Group on Amine) | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) |
| BCO-F-NH₂ | -H | > 60 | < 5.0 |
| BCO-F-01 | -CH₃ | 45.5 | 15.2 |
| BCO-F-02 | -CH₂-Ph | 18.2 | 38.1 |
| BCO-F-03 | -CH₂-(p-OMe-Ph) | 8.5 | 81.5 |
| BCO-F-04 | -C(CH₃)₂-Ph | > 60 | < 5.0 |
| BCO-F-05 | -CH₂-pyridyl | 25.1 | 27.6 |
Interpretation of Results:
-
Parent Scaffold (BCO-F-NH₂): The unsubstituted parent amine demonstrates exceptional stability, indicating that the 4-Fluorobicyclo[2.2.2]octane core itself is highly resistant to metabolism.
-
Metabolic Lability of Benzyl Groups: Introduction of a benzyl group (BCO-F-02 ) significantly decreases the half-life. The benzylic position is a well-known "soft spot" for CYP-mediated hydroxylation.[7] This vulnerability is exacerbated by the electron-donating para-methoxy group in BCO-F-03 , which activates the ring for oxidative metabolism, leading to rapid clearance.
-
Steric Shielding: In contrast, BCO-F-04 shows a dramatic recovery in stability. The gem-dimethyl groups adjacent to the phenyl ring provide steric hindrance, effectively shielding the benzylic position from the active site of metabolizing enzymes. This is a classic strategy for improving metabolic stability.[10]
-
Heteroaromatic Systems: The pyridyl moiety in BCO-F-05 also introduces a site for potential metabolism, resulting in moderate stability, though it is less labile than the activated phenyl ring in BCO-F-03.
This comparative analysis underscores the profound influence of N-substituents on the metabolic fate of the core scaffold.
Experimental Protocol: Human Liver Microsome Stability Assay
This protocol provides a robust, self-validating method for determining in vitro half-life and intrinsic clearance.
Causality Behind Experimental Choices
-
System: Pooled human liver microsomes (HLMs) are used to average out inter-individual variability in enzyme expression and activity.[14]
-
Cofactor: An NADPH regenerating system is essential. CYPs are monooxygenases that require NADPH as a source of reducing equivalents to activate molecular oxygen for the oxidation of substrates.[14][15] A regenerating system ensures NADPH levels do not become rate-limiting during the incubation.
-
Concentrations: The test compound is used at a low concentration (e.g., 1 µM) to ensure the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), which is a prerequisite for accurately calculating intrinsic clearance.[15] The microsomal protein concentration (e.g., 0.5 mg/mL) is chosen to achieve a clearance rate that is measurable within the assay's timeframe.[14]
-
Termination: The reaction is stopped with a cold organic solvent like acetonitrile.[16] This serves two purposes: it denatures the enzymes, halting all metabolic activity, and it precipitates the microsomal proteins, which can then be easily removed by centrifugation to provide a clean sample for analysis.[14]
-
Analysis: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for this analysis due to its exceptional sensitivity and selectivity, allowing for the precise quantification of the parent drug even in a complex biological matrix.[13][17]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 100 µM intermediate stock by diluting in acetonitrile/water (50:50).
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT or Corning) at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[18] Keep on ice.
-
NADPH Regenerating System (e.g., BD Gentest™): Prepare according to the manufacturer's instructions in phosphate buffer.
-
-
Incubation Procedure:
-
Dispense 196 µL of the HLM suspension (for a final protein concentration of 0.5 mg/mL in the reaction) into microcentrifuge tubes.
-
Add 2 µL of the 100 µM test compound intermediate stock to each tube for a final substrate concentration of 1 µM.
-
Pre-incubation: Vortex gently and pre-incubate the mixture for 5 minutes at 37°C to allow the compound to equilibrate with the microsomes.
-
Initiation: Initiate the metabolic reaction by adding 52 µL of the pre-warmed NADPH regenerating system. Vortex to mix. This is your t=0 starting point for timing.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take a 25 µL aliquot from the reaction mixture.[19]
-
Termination: Immediately add the aliquot to a well in a 96-well plate containing 100 µL of ice-cold acetonitrile with an internal standard (a structurally similar, stable compound used for normalization).
-
-
Control Incubations:
-
Negative Control (-NADPH): Run a parallel incubation for the longest time point (60 min) where the NADPH system is replaced with buffer. This control measures non-enzymatic degradation or chemical instability of the compound.[14]
-
Positive Control: Include a compound with a known, moderate rate of metabolism (e.g., Verapamil or Dextromethorphan) to validate the activity of the microsomal batch.[15]
-
-
Sample Processing & Analysis:
-
Seal the 96-well plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound.[20] The peak area of the analyte is normalized to the peak area of the internal standard.
-
Data Analysis
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the line from the linear regression of this plot. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = -0.693 / slope .[12]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]) * 1000 .[12]
Visualizing the Process and Principles
Experimental Workflow Diagram
Caption: Workflow for the in vitro microsomal stability assay.
Structure-Metabolism Relationship Diagram
Caption: Impact of N-substituents on metabolic stability.
Conclusion
The this compound scaffold represents a highly promising platform for the design of metabolically stable drug candidates. The inherent robustness of the fluorinated core, combined with strategic modifications of its amine substituent, allows for fine-tuning of pharmacokinetic properties. As demonstrated, the introduction of metabolically labile groups can drastically reduce in vitro half-life, while the application of principles like steric shielding can effectively mitigate these liabilities. The experimental protocol detailed herein provides a reliable framework for researchers to assess these properties, enabling data-driven decisions in the lead optimization process. By leveraging these insights, drug discovery teams can more efficiently advance compounds with optimized metabolic profiles, increasing the likelihood of developing safe and effective medicines.
References
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
-
Wikipedia. Biological aspects of fluorine. Available from: [Link]
-
ScienceDirect. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
-
Evotec (Cyprotex). Microsomal Stability. Available from: [Link]
-
Mercell. metabolic stability in liver microsomes. Available from: [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: [Link]
-
OuluREPO. Liquid chromatography–mass spectrometry in drug metabolism studies. Available from: [Link]
-
Inhance Technologies. How Is Fluorine Used in the Medical Field?. Available from: [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. Available from: [Link]
-
Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
-
University of Helsinki. Liquid Chromatography-Mass Spectrometry in Studies of Drug Metabolism and Permeability. Available from: [Link]
-
PMC. LC-MS-based metabolomics. Available from: [Link]
-
Wiley Online Library. Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. Available from: [Link]
-
MDPI. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Available from: [Link]
-
Nature. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available from: [Link]
-
PubMed. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available from: [Link]
-
PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]
-
ResearchGate. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Available from: [Link]
-
Longdom. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available from: [Link]
-
PubMed. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]
-
ResearchGate. Bicyclo[2.2.2]octane as a bioisostere for phenyl ring. Available from: [Link]
-
ChemRxiv. Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. Available from: [Link]
-
MDPI. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Available from: [Link]
-
PubMed. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. Available from: [Link]
-
ResearchGate. 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities. Available from: [Link]
-
RSC Publishing. Synthesis of fluorine-containing bicyclo[4.1.1]octenes via photocatalyzed defluorinative (4 + 3) annulation of bicyclo[1.1.0]butanes with gem-difluoroalkenes. Available from: [Link]
-
Semantic Scholar. Synthesis of fluorine-containing bicyclo[4.1.1] octenes via photocatalyzed defluorinative (4 + 3) annulation of. Available from: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
- 9. inhancetechnologies.com [inhancetechnologies.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. bioagilytix.com [bioagilytix.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. info.mercell.com [info.mercell.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. mdpi.com [mdpi.com]
Comparative Guide: Plasma Protein Binding of 4-Fluorobicyclo[2.2.2]octan-1-amine Derivatives
Executive Summary
4-Fluorobicyclo[2.2.2]octan-1-amine represents a specialized class of saturated bioisosteres designed to replace para-substituted phenyl rings or lipophilic alkyl groups (like tert-butyl) in drug candidates. While these "cage" hydrocarbons offer superior metabolic stability and 3D-spatial projection compared to aromatic rings, their high lipophilicity often results in extensive Plasma Protein Binding (PPB).
This guide provides a technical comparison of the 4-fluoro-bicyclo[2.2.2]octane (4-F-BCO) motif against its primary alternatives: the unsubstituted BCO cage and the traditional Phenyl ring . It details the mechanistic impact of fluorination on free drug fraction (
Part 1: The Challenge – Lipophilicity & The "Grease Ball" Effect
In medicinal chemistry, Bicyclo[2.2.2]octan-1-amines are often termed "super-lipophilic" spacers. Unlike flat aromatic rings, these cages occupy spherical volume, increasing the fraction of sp3 carbons (
-
Albumin Binding: The hydrophobic cage acts as a "grease ball," driving high affinity for Human Serum Albumin (HSA).
-
AGP Binding: As primary amines, these compounds are basic (
). They bind avidly to -Acid Glycoprotein (AAG), which prefers basic lipophiles. -
The Fluorine Modulation: The addition of the 4-Fluorine atom is not merely structural; it is electronic. It lowers the
of the distal amine via the inductive effect ( ), potentially reducing ionic interactions with AAG compared to the non-fluorinated parent.
Part 2: Comparative Analysis
The following analysis contrasts the 4-F-BCO motif with its direct structural competitors.
Table 1: Physicochemical & Binding Performance Comparison
| Feature | Phenyl Amine (Standard) | Bicyclo[2.2.2]octan-1-amine (Parent Cage) | 4-Fluoro-BCO-1-amine (Target Scaffold) |
| Structure Type | 2D Aromatic (Flat) | 3D Aliphatic (Spherical) | 3D Aliphatic (Polarized) |
| Metabolic Stability | Low (Ring oxidation) | Moderate (Bridgehead oxidation) | High (C-F blocks oxidation) |
| Basicity ( | ~9.0 - 9.5 | ~10.5 - 10.8 (Highly Basic) | ~9.8 - 10.2 (Attenuated) |
| Lipophilicity ( | Baseline | +0.5 to +1.0 (More Lipophilic) | +0.2 to +0.6 (Modulated by F) |
| Plasma Binding (PPB) | Moderate (80-90%) | High (>95%) | High (>95%) |
| Primary Binding Partner | HSA | HSA + AAG | HSA + AAG |
| Solubility | Moderate | Low (Greasy) | Improved (vs Parent Cage) |
Mechanistic Insight: Why Choose the 4-Fluoro Variant?
While the 4-F-BCO compound exhibits high PPB similar to the parent cage, it outperforms the alternatives in Free Drug Efficiency over time.
-
Vs. Phenyl: The 4-F-BCO resists rapid clearance. Even if
is lower, the total exposure ( ) remains higher due to metabolic blockage. -
Vs. Parent BCO: The non-fluorinated BCO is susceptible to CYP450 hydroxylation at the 4-position. Fluorine blocks this "soft spot" and slightly lowers lipophilicity, marginally improving the free fraction.
Visualization: Structure-Property Relationship (SAR)
The following diagram illustrates the decision logic for selecting the 4-F-BCO scaffold based on PPB and metabolic constraints.
Figure 1: SAR Logic Flow. Transitioning from Phenyl to 4-F-BCO maximizes metabolic stability despite high protein binding.
Part 3: Experimental Protocol (Self-Validating)
For 4-Fluorobicyclo[2.2.2]octan-1-amines, standard equilibrium dialysis often fails due to Non-Specific Binding (NSB) to the plastic device. The hydrophobic cage sticks to the chamber walls, leading to poor recovery and inaccurate
Recommended Method: Rapid Equilibrium Dialysis (RED) with Pre-Conditioning.
Materials
-
Device: Thermo Scientific™ RED Device (Single-use inserts).
-
Matrix: Human Plasma (K2EDTA), pH adjusted to 7.4.
-
Receiver Buffer: PBS + 0.05% Tween-20 (Critical for BCO compounds to prevent NSB in the receiver chamber).
-
Internal Standard: Deuterated analog or Labetalol.
Step-by-Step Workflow
-
Spike Preparation:
-
Prepare a 1 mM stock of 4-F-BCO-amine in DMSO.
-
Spike into plasma to reach a final concentration of 1
M (0.1% DMSO final). Note: Do not exceed 1% DMSO as it alters protein conformation.
-
-
Equilibration (The "Shift" Technique):
-
Add 200
L of Spiked Plasma to the Donor chamber (Red ring). -
Add 350
L of Buffer (with Tween-20) to the Receiver chamber. -
Validation Step: Prepare a "T0" sample immediately from the spiked plasma to establish 100% recovery baseline.
-
-
Incubation:
-
Seal the plate with gas-permeable film.
-
Incubate at 37°C for 4 hours on an orbital shaker (300 rpm).
-
-
Post-Dialysis Sampling:
-
Remove 50
L from the Donor chamber and match with 50 L of blank buffer. -
Remove 50
L from the Receiver chamber and match with 50 L of blank plasma. -
Why match matrices? To ensure identical ionization efficiency during LC-MS/MS analysis.
-
-
Analysis & Calculation:
-
Precipitate proteins with Acetonitrile (containing Internal Standard). Centrifuge and inject supernatant.
-
Calculate % Bound:
-
Troubleshooting: The Recovery Trap
If Mass Balance (Recovery) is < 85%, the compound is binding to the device.
-
Correction: Perform a "Pre-block" step. Incubate the empty RED plate with 1% BSA solution for 30 minutes, wash with water, then dry before use. This coats the plastic sites that would otherwise trap the lipophilic BCO cage.
Visualization: RED Assay Workflow
Figure 2: optimized RED Assay workflow including the critical feedback loop for low recovery (NSB).
References
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring."[1][2][3][4] Nature Communications. Link
-
Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. Link
-
PharmaBlock Whitepaper. "Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring." Link
-
Waters, N. J., et al. (2008). "Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding." Journal of Pharmaceutical Sciences. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


